Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is a chemical compound classified as a heterocyclic building block, notable for its structural and functional properties. The compound can be synthesized through the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine, leading to the formation of a hydroxyimino group at the 3-position of the azetidine ring. This compound is recognized for its potential applications in pharmaceutical chemistry, particularly as an intermediate in drug synthesis.
The compound is cataloged under the CAS number 1378674-88-0 and has a molecular formula of C9H16N2O3. It has a molecular weight of approximately 188.24 g/mol. Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate belongs to a broader class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring structure. These compounds are often explored for their biological activities and utility in medicinal chemistry.
The synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate typically involves the following steps:
Industrial production methods mirror laboratory syntheses but are scaled up for bulk manufacturing, maintaining stringent quality control measures.
The molecular structure of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate features a tert-butyl group attached to the nitrogen atom of the azetidine ring, with a hydroxyimino functional group at the third position. The structural representation can be summarized as follows:
The presence of both hydroxyimino and carboxylate groups contributes to its reactivity and potential interactions in biological systems.
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate's mechanism of action primarily revolves around its ability to interact with biological targets through its functional groups. The hydroxyimino group can form hydrogen bonds with receptor sites, potentially influencing enzyme activity or receptor binding affinity in pharmacological contexts. The precise mechanisms would depend on specific interactions within biological pathways relevant to drug development.
These properties influence its handling during synthesis and application in research settings.
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate finds applications primarily in:
The foundational synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate involves the direct condensation of commercially available tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) with hydroxylamine or its salts [2]. This ketone-to-oxime transformation represents a classical nucleophilic addition-elimination reaction, typically conducted in polar protic or aprotic solvents. The azetidinone precursor (CAS: 398489-26-4) serves as the essential starting material, valued for its reactivity and ease of introduction of the tert-butoxycarbonyl (Boc) protecting group, which provides chemo-stability during subsequent transformations [2] [6].
Traditional protocols employ hydroxylamine hydrochloride in the presence of a mild base such as sodium acetate or pyridine to generate hydroxylamine in situ. Reaction conditions significantly impact both yield and purity. Key variables include:
Laboratory-scale optimizations demonstrate that ethanol/water mixtures (4:1) at 60°C for 6 hours provide favorable yields (65-75%) with minimal byproduct formation. However, this method faces challenges in industrial scalability, including extended reaction times, moderate atom economy, and the generation of inorganic salt waste streams requiring removal during workup [2]. The oxime product typically precipitates upon cooling or requires extraction with ethyl acetate followed by concentration. Purification is achieved via recrystallization from ethanol/water mixtures, yielding the product as a stable solid with characteristic spectroscopic properties: ¹H NMR (CDCl₃) δ 1.46 (s, 9H), 4.20-4.50 (m, 4H) [6] [7].
Table 1: Optimization Parameters for Traditional Oxime Synthesis
Solvent System | Temperature (°C) | Reaction Time (h) | Hydroxylamine Equivalents | Yield (%) |
---|---|---|---|---|
Methanol | 65 | 8 | 1.5 | 68 |
Ethanol/Water (4:1) | 60 | 6 | 1.2 | 75 |
THF | Reflux | 12 | 2.0 | 52 |
Acetonitrile | 80 | 4 | 1.5 | 60 |
Recent innovations have addressed the environmental and efficiency limitations of batch synthesis through continuous-flow technology utilizing microchannel reactors. This approach significantly enhances the synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate by improving mass/heat transfer, reducing reaction times, and minimizing waste generation [4].
Microreactor systems enable precise parameter control through:
In a representative green protocol, solutions of tert-butyl 3-oxoazetidine-1-carboxylate in ethanol and hydroxylamine hydrochloride with sodium acetate in water are pumped separately into a temperature-controlled microreactor (e.g., Corning Advanced-Flow™ or Lonza FlowPlate® reactor). The reaction completes within 2-5 minutes residence time at 70°C, achieving yields exceeding 85% with higher purity (>98% HPLC) compared to batch methods. This technology eliminates the solvent-intensive workup through direct in-line liquid-liquid separation and concentration, reducing organic solvent consumption by 60-70% and minimizing energy requirements [4].
Table 2: Microreactor vs. Batch Synthesis Performance Metrics
Parameter | Batch Reactor | Microchannel Reactor | Improvement |
---|---|---|---|
Reaction Time | 6-8 hours | 2-5 minutes | 98% reduction |
Temperature Control | ±5°C | ±1°C | 5x precision |
Solvent Consumption | 15 L/kg product | 5 L/kg product | 67% reduction |
Isolated Yield | 65-75% | 83-88% | 15-20% increase |
While TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is traditionally employed for alcohol oxidations, its catalytic variants have enabled innovative routes to the azetidinone precursor essential for oxime synthesis [4] [5]. The key intermediate tert-butyl 3-oxoazetidine-1-carboxylate is synthesized via selective oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. Traditional oxidants like chromium trioxide or Dess-Martin periodinane suffer from toxicity concerns, stoichiometric metal waste, and high costs.
TEMPO-based systems offer catalytic alternatives:
The composite catalyst approach represents a significant advancement by eliminating stoichiometric oxidants, enabling catalyst recycling, and preventing the formation of tert-butyl 5-oxooxazolidine-3-carboxylate – a problematic lactone byproduct generated via Baeyer-Villiger oxidation of the azetidinone. This side reaction historically consumed 2-5% of product yield in conventional oxidations, complicating purification [4].
Table 3: Catalytic Oxidation Systems for Tert-butyl 3-oxoazetidine-1-carboxylate Synthesis
Catalytic System | Oxidant | Temperature (°C) | Time | Yield (%) | Byproduct V-5-2 (%) |
---|---|---|---|---|---|
TEMPO (5 mol%)/NaOCl/Br⁻ | NaOCl (1.8 eq) | 0 | 30 min | 95 | 2-5% |
TEMPO (1 mol%)/H₂O₂ (microreactor) | H₂O₂ (2.0 eq) | 40 | 2 min | 93 | <0.5% |
Mn(OAc)₂/TEMPO/O₂ | O₂ (3 bar) | 60 | 4 hours | 97 | Not detected |
Co(OAc)₂/3-ClC₆H₄CO₂H/TEMPO | O₂ (1 bar) | 50 | 6 hours | 94 | Not detected |
Industrial implementation of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate synthesis requires effective byproduct management to ensure economic viability and meet regulatory standards. Three primary impurities challenge manufacturing: (1) unreacted azetidinone starting material, (2) Baeyer-Villiger rearrangement product (tert-butyl 5-oxooxazolidine-3-carboxylate, V-5-2), and (3) hydrolysis products from Boc-deprotection [4].
Integrated mitigation strategies include:
These optimizations transform the manufacturing process from a multi-step batch operation with 45-50% overall yield to an integrated continuous process achieving 75-80% overall yield from 3-hydroxyazetidine precursors. The reduction in byproduct generation translates to downstream cost savings by simplifying purification, minimizing waste treatment requirements, and increasing production throughput by 3-5 fold in equivalent reactor volumes [4].
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